[Ala11,22,28]-VIP

GPCR Pharmacology Receptor Binding VPAC1 Selectivity

A 28-amino acid VIP analogue engineered with alanine substitutions at positions 11, 22, and 28 to achieve >1,000-fold functional selectivity for VPAC1 over VPAC2 receptors. Unlike native VIP or less-selective analogues, this tool peptide enables unambiguous attribution of biological responses to VPAC1 signaling—essential for mechanistic studies in neuroscience, oncology, and cardiovascular research. Ideal for targeted nanoparticle delivery to VPAC1-overexpressing tumors while avoiding VPAC2-mediated hypotensive shock. Supplied as lyophilized powder with full analytical documentation (HPLC, MS). Custom synthesis and bulk quantities available.

Molecular Formula C139H231N43O39S
Molecular Weight 3160.7 g/mol
Cat. No. B15496424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala11,22,28]-VIP
Molecular FormulaC139H231N43O39S
Molecular Weight3160.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C139H231N43O39S/c1-20-71(12)108(136(220)174-90(52-66(2)3)123(207)156-72(13)110(147)194)181-133(217)100(64-184)178-129(213)96(59-103(146)189)171-127(211)91(53-67(4)5)168-112(196)74(15)157-116(200)83(34-24-27-46-140)162-119(203)85(36-26-29-48-142)167-134(218)106(69(8)9)179-113(197)75(16)158-117(201)89(45-51-222-19)166-122(206)88(43-44-101(144)187)165-118(202)84(35-25-28-47-141)163-120(204)87(38-31-50-154-139(150)151)164-126(210)92(54-68(6)7)169-121(205)86(37-30-49-153-138(148)149)161-111(195)73(14)159-124(208)93(56-79-39-41-81(186)42-40-79)170-128(212)95(58-102(145)188)172-130(214)98(61-105(192)193)176-137(221)109(77(18)185)182-131(215)94(55-78-32-22-21-23-33-78)175-135(219)107(70(10)11)180-114(198)76(17)160-125(209)97(60-104(190)191)173-132(216)99(63-183)177-115(199)82(143)57-80-62-152-65-155-80/h21-23,32-33,39-42,62,65-77,82-100,106-109,183-186H,20,24-31,34-38,43-61,63-64,140-143H2,1-19H3,(H2,144,187)(H2,145,188)(H2,146,189)(H2,147,194)(H,152,155)(H,156,207)(H,157,200)(H,158,201)(H,159,208)(H,160,209)(H,161,195)(H,162,203)(H,163,204)(H,164,210)(H,165,202)(H,166,206)(H,167,218)(H,168,196)(H,169,205)(H,170,212)(H,171,211)(H,172,214)(H,173,216)(H,174,220)(H,175,219)(H,176,221)(H,177,199)(H,178,213)(H,179,197)(H,180,198)(H,181,217)(H,182,215)(H,190,191)(H,192,193)(H4,148,149,153)(H4,150,151,154)/t71-,72-,73-,74-,75-,76-,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,106-,107-,108-,109-/m0/s1
InChIKeyVRCDGUGECIERMY-AROORVAXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ala11,22,28]-VIP: A Highly Selective VPAC1 Receptor Agonist for Precise Pharmacological Dissection and Targeted Research


[Ala11,22,28]-VIP (CAS: 291524-04-4) is a synthetic 28‑amino acid peptide analogue of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP) [1]. It was engineered via alanine substitutions at positions 11, 22, and 28 of the native VIP sequence to confer marked selectivity for the VPAC1 receptor subtype over the closely related VPAC2 and PAC1 receptors [2]. This compound serves as a critical pharmacological tool for distinguishing VPAC1‑mediated signaling events from those driven by VPAC2 activation, a discrimination that is not achievable with native VIP .

Why Native VIP and Other VPAC Ligands Cannot Substitute for [Ala11,22,28]-VIP in VPAC1‑Specific Investigations


Native VIP binds with comparable high affinity to both VPAC1 and VPAC2 receptors (Ki values of ~1.3 nM and ~5.5 nM, respectively), and also activates PAC1 at higher concentrations [1]. This intrinsic lack of subtype selectivity confounds efforts to assign a specific biological response to either receptor pathway. VPAC2‑selective agonists (e.g., BAY 55‑9837, Ro 25‑1553) and other VPAC1‑preferring VIP analogues (e.g., [Ala22]‑VIP, [Leu22]‑VIP) exist, but none achieve the >1,000‑fold functional selectivity for VPAC1 over VPAC2 that defines [Ala11,22,28]-VIP [2]. Consequently, substituting a generic VIP peptide or a less‑selective analogue in an experiment designed to interrogate VPAC1‑specific biology will inevitably introduce confounding VPAC2‑mediated effects, invalidating mechanistic conclusions [3].

Quantitative Differentiation of [Ala11,22,28]-VIP: Binding, Functional Selectivity, and In Vivo Performance Against Key Comparators


VPAC1 vs. VPAC2 Receptor Binding Affinity (Ki) – Direct Head-to-Head Comparison with Native VIP

[Ala11,22,28]-VIP exhibits a 318‑fold binding preference for the human VPAC1 receptor over VPAC2, whereas native VIP shows only a ~4‑fold preference [1]. This stark difference in subtype selectivity is critical for experiments requiring exclusive activation of VPAC1‑mediated signaling cascades [2].

GPCR Pharmacology Receptor Binding VPAC1 Selectivity Radioligand Displacement

Functional cAMP Accumulation (EC50) – >1,000‑Fold VPAC1 Selectivity Over VPAC2

In functional cAMP accumulation assays, [Ala11,22,28]-VIP demonstrates an EC50 of <1 nM at VPAC1 receptors and >1 µM at VPAC2 receptors, yielding a >1,000‑fold functional selectivity [1]. This performance far exceeds that of native VIP, which stimulates cAMP with EC50 values of 3 nM (VPAC1) and 8 nM (VPAC2), a mere 2.7‑fold difference .

cAMP Signaling GPCR Functional Assay VPAC1 Agonist Second Messenger

Comparison with Alternative VIP Analogues: [Ala11,22,28]-VIP Provides Superior VPAC1 Selectivity Over [Ala22]-VIP and [Leu22]-VIP

Among a panel of VPAC1‑preferring VIP analogues, [Ala11,22,28]-VIP is uniquely distinguished by its >1,000‑fold functional selectivity, whereas [Ala22]-VIP and [Leu22]-VIP achieve only 100‑fold and 64‑fold selectivity, respectively [1]. The combinatorial alanine substitutions at positions 11, 22, and 28 are essential for achieving this extreme degree of discrimination [2].

Peptide SAR VPAC1 Agonist Development Selectivity Ranking Alanine Scanning

In Vivo Functional Differentiation: VPAC1‑Selective [Ala11,22,28]-VIP Does Not Improve Cardiac Index in Pulmonary Hypertension, Distinguishing It from VPAC2‑Mediated Cardiovascular Effects

In a rat model of monocrotaline‑induced pulmonary hypertension, intravenous injection of the VPAC2‑selective agonist BAY 55‑9837 and native VIP both improved cardiac index (CI), whereas [Ala11,22,28]-VIP had no effect on CI [1]. This differential outcome directly demonstrates that the cardiovascular benefit observed with VIP is mediated through VPAC2, not VPAC1, and underscores the necessity of [Ala11,22,28]-VIP for isolating VPAC1‑specific physiological roles in vivo .

Pulmonary Hypertension In Vivo Pharmacology Cardiovascular VPAC1 vs VPAC2

Application‑Specific Validation: [Ala11,22,28]-VIP Enables Selective VPAC1 Tumor Targeting Without Hypotensive Side Effects

Research has demonstrated that (Ala11,22,28)-VIP can be employed as a selective pharmacophor for VPAC1‑expressing tumors, avoiding the hypotensive shock associated with non‑selective VIP administration [1]. When conjugated to liposomal delivery systems, the compound facilitates specific tumor cell recognition while minimizing cardiovascular side effects, a critical advantage for developing targeted anti‑cancer therapeutics [2].

Cancer Drug Delivery VPAC1 Tumor Targeting Liposomal Formulation Pharmacophor

Validated Research and Industrial Applications of [Ala11,22,28]-VIP Based on Differential Selectivity Evidence


Dissecting VPAC1‑Mediated Signaling in Complex Tissues

Use [Ala11,22,28]-VIP in ex vivo tissue preparations (e.g., brain slices, smooth muscle strips) or in vivo models to selectively activate VPAC1 receptors and record downstream responses such as cAMP accumulation, calcium flux, or neuronal excitability [1]. This approach allows for unambiguous attribution of observed effects to VPAC1, as demonstrated in the auditory cortex of Williams‑Beuren syndrome mouse models [2].

Development of VPAC1‑Targeted Cancer Theranostics

Leverage the high VPAC1 selectivity of [Ala11,22,28]-VIP to design targeted drug delivery systems (e.g., liposomes, nanoparticles) that home to VPAC1‑overexpressing tumors while sparing VPAC2‑expressing healthy tissues [3]. This strategy mitigates the hypotensive shock associated with systemic VIP administration, a critical safety advantage for clinical translation [4].

Cardiovascular and Pulmonary Research Requiring VPAC1/VPAC2 Pathway Discrimination

Employ [Ala11,22,28]-VIP alongside a VPAC2‑selective agonist (e.g., BAY 55‑9837) to delineate the distinct contributions of VPAC1 and VPAC2 to cardiac output, vascular tone, and pulmonary hemodynamics [5]. As shown in pulmonary hypertension models, only VPAC2 agonists improve cardiac index; [Ala11,22,28]-VIP serves as the essential negative control to confirm VPAC1 independence [5].

Auditory Neuroscience and Neurodevelopmental Disorder Modeling

Investigate the role of VPAC1 in auditory cortical function and disorders such as Williams‑Beuren syndrome using [Ala11,22,28]-VIP. This compound has been utilized to mimic or reverse auditory hyperacuity phenotypes by modulating VIPR1 signaling in genetically engineered mouse models [2], providing a direct link between VPAC1 activation and enhanced auditory discrimination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ala11,22,28]-VIP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.